molecular formula C15H16N4O3S B5885225 (E)-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-3-(2-NITROPHENYL)-2-PROPENAMIDE

(E)-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-3-(2-NITROPHENYL)-2-PROPENAMIDE

Cat. No.: B5885225
M. Wt: 332.4 g/mol
InChI Key: ASWGTBFNKRXEAQ-BQYQJAHWSA-N
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Description

(E)-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-3-(2-NITROPHENYL)-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-3-(2-NITROPHENYL)-2-PROPENAMIDE typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling Reaction: The thiadiazole derivative is then coupled with a nitrophenylpropenamide moiety using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-3-(2-NITROPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Medicinal Chemistry: Thiadiazole derivatives are known for their antimicrobial, antifungal, anti-inflammatory, and anticancer activities.

    Agriculture: These compounds can be used as pesticides or herbicides due to their biological activity.

    Materials Science: Thiadiazole derivatives can be used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of (E)-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-3-(2-NITROPHENYL)-2-PROPENAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The nitro group could be involved in redox cycling, generating reactive oxygen species that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-3-(2-AMINOPHENYL)-2-PROPENAMIDE: Similar structure but with an amino group instead of a nitro group.

    (E)-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-3-(2-METHOXYPHENYL)-2-PROPENAMIDE: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

The presence of the nitro group in (E)-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-3-(2-NITROPHENYL)-2-PROPENAMIDE may confer unique biological activities, such as enhanced antimicrobial or anticancer properties, due to its ability to participate in redox reactions and generate reactive intermediates.

Properties

IUPAC Name

(E)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(2-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c1-10(2)9-14-17-18-15(23-14)16-13(20)8-7-11-5-3-4-6-12(11)19(21)22/h3-8,10H,9H2,1-2H3,(H,16,18,20)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWGTBFNKRXEAQ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=NN=C(S1)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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